molecular formula C17H14Cl2N2O B221611 (Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone CAS No. 172371-89-0

(Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone

Cat. No. B221611
CAS RN: 172371-89-0
M. Wt: 333.2 g/mol
InChI Key: YJGDYQALPAFOPW-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell growth and division, and its overexpression is associated with various types of cancer. AG-1478 has been widely used in scientific research to understand the mechanism of EGFR and its role in cancer development.

Mechanism of Action

(Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone binds to the ATP-binding site of EGFR and prevents its activation by blocking the phosphorylation of tyrosine residues. This leads to the inhibition of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
(Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

(Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone is a highly selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer development and progression. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone and its role in cancer development and progression. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of (Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors, which can help to personalize cancer treatment. Finally, there is a need for further studies on the long-term effects of EGFR inhibitors on cancer patients, including their impact on survival and quality of life.

Synthesis Methods

(Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone is synthesized by the reaction of 2,6-dichloroaniline and indole-2-carboxaldehyde in the presence of dimethylamine. The resulting product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

(Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone has been used in various scientific studies to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of EGFR. (Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone has also been used to study the downstream signaling pathways of EGFR and their role in cancer cell proliferation and survival.

properties

CAS RN

172371-89-0

Product Name

(Z)-1-(2',6'-Dichlorophenyl)-3-dimethylaminomethylene-2-indolinone

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

(3Z)-1-(2,6-dichlorophenyl)-3-(dimethylaminomethylidene)indol-2-one

InChI

InChI=1S/C17H14Cl2N2O/c1-20(2)10-12-11-6-3-4-9-15(11)21(17(12)22)16-13(18)7-5-8-14(16)19/h3-10H,1-2H3/b12-10-

InChI Key

YJGDYQALPAFOPW-BENRWUELSA-N

Isomeric SMILES

CN(C)/C=C\1/C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl

SMILES

CN(C)C=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CN(C)C=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl

synonyms

(3Z)-1-(2,6-dichlorophenyl)-3-(dimethylaminomethylidene)indol-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.